molecular formula C23H21N3O4 B11576844 N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B11576844
M. Wt: 403.4 g/mol
InChI Key: QKRAGWQPLXGHOU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.

    Introduction of the Dimethoxyphenyl Group: The quinazolinone intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a base to introduce the dimethoxyphenyl group.

    Formation of the Benzamide Moiety: Finally, the compound is treated with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Formation of substituted derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can also modulate the activity of specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Benzamide Derivatives: Compounds with similar benzamide moieties, such as N-(3,4-dimethoxyphenyl)benzamide.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide is unique due to its combination of a quinazolinone core and a benzamide moiety, which can confer distinct biological activities and pharmacological properties

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H21N3O4/c1-29-19-13-12-16(14-20(19)30-2)21-24-18-11-7-6-10-17(18)23(28)26(21)25-22(27)15-8-4-3-5-9-15/h3-14,21,24H,1-2H3,(H,25,27)

InChI Key

QKRAGWQPLXGHOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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